Lipoxygenase (LOX) Inhibition Profile: 12-LOX vs. 15-LOX Selectivity
4-(2-Thienyl)but-3-EN-2-one acts as a lipoxygenase inhibitor. Comparative data reveals its activity against different LOX isozymes. It inhibits 12-Lipoxygenase with an IC50 of 10,000 nM (10 µM) [1], while its activity against 15-LOX-1 is lower, with an IC50 of 18,600 nM (18.6 µM) [2]. This data allows a researcher to select this compound over a non-selective LOX inhibitor or a 15-LOX selective inhibitor when targeting 12-LOX-mediated pathways.
| Evidence Dimension | Inhibitory potency against human lipoxygenase isozymes |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (12-LOX); IC50 = 18,600 nM (15-LOX-1) |
| Comparator Or Baseline | Non-selective LOX inhibitors (e.g., nordihydroguaiaretic acid) or selective 15-LOX inhibitors. |
| Quantified Difference | 1.86-fold more potent against 12-LOX than 15-LOX-1 in this assay. |
| Conditions | Human neutrophil 12-LOX assay (15 min, HPLC) and human 15-LOX-1 assay [1][2]. |
Why This Matters
This selectivity profile is critical for research programs focused on 12-LOX as a therapeutic target (e.g., in psoriasis, thrombosis) and helps avoid confounding effects from broader LOX inhibition.
- [1] BindingDB. (2012). BDBM50353663 CHEMBL1830468. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (2018). BDBM50206315 CHEMBL2356181. Retrieved from bindingdb.org. View Source
